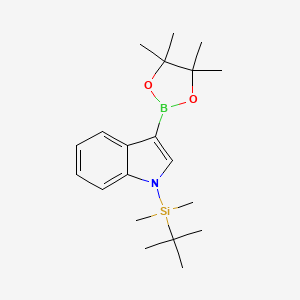
2-Brom-6-(2-brompyridin-3-yloxy)pyridin
Übersicht
Beschreibung
2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C10H6Br2N2O and its molecular weight is 329.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Baustein für die organische Synthese
2-Brom-6-(2-brompyridin-3-yloxy)pyridin: ist ein wertvoller Baustein in der organischen Synthese. Es ist besonders nützlich bei der Bildung von Kohlenstoff-Stickstoff (C−N)-Bindungen durch verschiedene Kreuzkupplungsreaktionen . Diese Reaktionen sind grundlegend für die Herstellung komplexer organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien.
Palladium-katalysierte Reaktionen
Diese Verbindung dient als Reaktant in Negishi-Kreuzkupplungsreaktionen mit Arylhalogeniden, katalysiert durch Palladium . Solche Reaktionen sind entscheidend für die Bildung von Biarylstrukturen, die in vielen organischen Molekülen mit biologischer Aktivität vorkommen.
Kupfer-katalysierte Synthese
Es dient als Reaktant bei der Synthese von 2′-Pyridyldifluoroacetat, wenn es mit Ethylbromdifluoroacetat in Gegenwart von Kupfer als Katalysator umgesetzt wird . Dies zeigt seine Rolle bei der Einführung von Fluoratomen in organische Moleküle, die deren chemische und biologische Eigenschaften signifikant verändern können.
Ligand für Übergangsmetalle
Die in This compound vorhandenen Bromatome machen es zu einem ausgezeichneten Liganden für Übergangsmetalle. Dies ist besonders wichtig im Bereich der biomimetischen Chemie, wo solche Liganden verwendet werden, um die aktiven Zentren von Metalloenzymen zu imitieren .
Zwischenprodukt für heterocyclische Verbindungen
Als halogeniertes Pyridinderivat wird es als Zwischenprodukt bei der Herstellung von stickstoffhaltigen heterocyclischen Verbindungen verwendet . Diese Verbindungen sind eine Klasse organischer Verbindungen, die in einer Vielzahl von therapeutischen Wirkstoffen weit verbreitet sind.
Synthese von Pyridinderivaten
Diese Verbindung wird auch als Zwischenprodukt für die Synthese verschiedener Pyridinderivate verwendet . Pyridinringe sind ein häufiges Motiv in vielen Medikamenten und sind für deren medizinische Eigenschaften unerlässlich.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Dies kann besonders nützlich sein bei der Herstellung funktionalisierter Kohlenstoffe, die Anwendungen von der Katalyse bis zur Energiespeicherung haben .
Entwicklung analytischer Methoden
Schließlich kann diese Verbindung bei der Entwicklung analytischer Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS) verwendet werden, um die Umwandlung von Reaktionen zu überwachen oder um Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Eigenschaften
IUPAC Name |
2-bromo-3-(6-bromopyridin-2-yl)oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGQBNLYVXFLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671839 | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-65-2 | |
| Record name | 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-B]pyridine-5-carbonitrile, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1502753.png)







![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)


